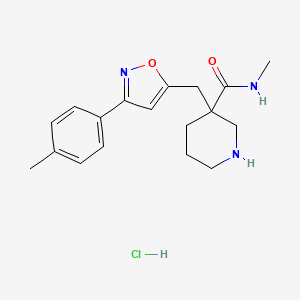

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride

Description

Properties

IUPAC Name |

N-methyl-3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2.ClH/c1-13-4-6-14(7-5-13)16-10-15(23-21-16)11-18(17(22)19-2)8-3-9-20-12-18;/h4-7,10,20H,3,8-9,11-12H2,1-2H3,(H,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZHPJNMAVQFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)CC3(CCCNC3)C(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the cycloaddition reaction to form the isoxazole ring, followed by functional group modifications to introduce the piperidine and carboxylic acid methylamide moieties.

Cycloaddition Reaction: The formation of the isoxazole ring can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and enhance product yields .

Chemical Reactions Analysis

Types of Reactions

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuropharmacological Research

Research indicates that compounds similar to 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride exhibit neuropharmacological properties. Studies have shown that piperidine derivatives can influence neurotransmitter systems, making them candidates for investigating treatments for neurological disorders such as anxiety and depression .

COX-II Inhibition

Recent studies have explored the potential of piperidine derivatives as inhibitors of cyclooxygenase-2 (COX-II), an enzyme implicated in inflammatory processes. Molecular docking studies suggest that compounds in this class can effectively bind to the active site of COX-II, indicating their potential as anti-inflammatory agents . This application is particularly relevant in drug design aimed at developing new therapies for conditions like arthritis.

Case Study 1: Neuropharmacological Effects

A study published in ACS Omega examined various piperidine derivatives for their effects on serotonin receptors. The results showed that certain derivatives could enhance serotonin activity, suggesting a role in treating mood disorders. The specific interactions were analyzed using molecular docking techniques, confirming the binding affinity of these compounds to serotonin receptors .

Case Study 2: Anti-inflammatory Potential

In another investigation focusing on COX-II inhibitors, researchers synthesized several piperidine derivatives and evaluated their anti-inflammatory properties through in vitro assays. The findings indicated that some compounds exhibited significant inhibition of COX-II activity, with IC50 values comparable to existing anti-inflammatory drugs . This highlights the therapeutic promise of 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride in developing new anti-inflammatory medications.

Mechanism of Action

The mechanism of action of 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize its properties, this compound is compared with analogs sharing isoxazole, piperidine, or methylamide functional groups. Below is a detailed analysis supported by available

Table 1: Structural and Functional Comparison

Key Observations

Isoxazole Derivatives: The target compound’s isoxazole-p-tolyl group is structurally analogous to 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid. Isoxazole-containing compounds are often associated with anti-inflammatory or antimicrobial activities, though specific data for the target compound remain unreported .

Piperidine-Based Analogs :

- Naratriptan-related Compound A shares a piperidine core but replaces the isoxazole with an indole group. This modification aligns with serotonin receptor targeting, contrasting with the target compound’s undefined mechanism .

Methylamide Functionality :

- Methylamide groups (as in the target compound) improve membrane permeability compared to carboxylic acids (e.g., chroman-2-carboxylic acid), which may limit bioavailability despite antioxidant efficacy .

Biological Activity

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride is a complex organic compound with significant potential in pharmacological applications due to its unique structural features. This compound contains a piperidine ring, an isoxazole moiety, and a p-tolyl group, which contribute to its biological activity. Understanding its biological properties is essential for exploring its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₂₆ClN₃O₂

- Molecular Weight : 363.89 g/mol

- CAS Number : 1229625-22-2

The structure of the compound allows for various interactions with biological targets, influencing its pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride exhibit a range of biological activities, including:

- Antinociceptive Effects : Studies suggest that this compound may interact with pain pathways, potentially offering analgesic properties.

- Anti-inflammatory Activity : The compound might modulate inflammatory responses, similar to other isoxazole derivatives.

- FAAH Inhibition : Given the structural similarities to known FAAH inhibitors, it may influence endocannabinoid signaling pathways, affecting pain and inflammation management.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- FAAH Inhibition : Fatty Acid Amide Hydrolase (FAAH) is crucial in the metabolism of endocannabinoids. Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can alleviate pain and inflammation .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride:

| Compound Name | Structural Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| 1. 3-(4-Methylphenyl)-isoxazole | Isoxazole ring, phenyl group | Anti-inflammatory | Simpler structure |

| 2. Piperidinyl-isoxazole derivatives | Piperidine ring, various substituents | Antiallergic | Variability in substituents |

| 3. N,N-Dimethylpiperidine derivatives | Piperidine core, dimethylamino group | Analgesic effects | Focus on pain relief |

The uniqueness of 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride lies in its specific combination of functional groups that confer distinct pharmacological properties not fully represented in other similar compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride with high purity?

- Methodological Answer : Focus on optimizing reaction steps involving isoxazole-piperidine coupling and methylamide formation. For example, chlorination steps (e.g., using phosphorus pentachloride) require precise stoichiometric control to avoid side products . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography. Purity validation should use HPLC (≥98% by area normalization) and 1H NMR to detect residual solvents (e.g., acetone at 0.2% as in ).

Q. How should researchers characterize the compound’s structural integrity and stability under laboratory conditions?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm stereochemistry and functional groups (e.g., piperidine ring protons, isoxazole methyl groups) .

- LC/MS : Verify molecular ion peaks ([M+H]+) and fragmentation patterns .

- Stability Testing : Conduct accelerated degradation studies under heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) to identify decomposition pathways. Store the compound at room temperature, protected from moisture and light .

Q. What analytical methods are recommended for quantifying impurities in this compound?

- Methodological Answer : Employ HPLC with UV detection (206 nm) for quantification, as validated in similar piperidine derivatives . For trace impurities (<0.1%), use high-resolution mass spectrometry (HRMS) or UPLC-MS/MS. Compare results against reference standards for related impurities (e.g., paroxetine impurity A in ).

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives targeting specific biological activity?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict electronic properties of the isoxazole and piperidine moieties. Use molecular docking to simulate interactions with biological targets (e.g., enzymes or receptors). ICReDD’s reaction path search methods can identify optimal substituents for enhanced binding affinity . Validate predictions via SAR studies on synthesized analogs.

Q. How should researchers resolve discrepancies between theoretical and experimental solubility data?

- Methodological Answer : Perform systematic solubility profiling in solvents (e.g., DMSO, water, ethanol) using the shake-flask method. Compare results with COSMO-RS computational predictions. If discrepancies persist, investigate polymorphic forms via X-ray diffraction or assess hydration states using dynamic vapor sorption (DVS) .

Q. What strategies optimize reaction yield while minimizing byproducts in large-scale syntheses?

- Methodological Answer : Use statistical design of experiments (DoE) to evaluate critical parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a central composite design can identify nonlinear effects in chlorination or alkylation steps . Implement process analytical technology (PAT) for real-time monitoring of intermediates .

Q. How can researchers address contradictory bioactivity data across different assay platforms?

- Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time) and validate using a reference compound (e.g., pantoprazole sodium in ). Perform orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Use multivariate analysis to identify confounding variables (e.g., solvent DMSO concentration) .

Data Contradiction Analysis

Q. What steps should be taken if purity metrics (HPLC) conflict with bioactivity results?

- Methodological Answer :

Reassess Purity : Verify HPLC column selectivity and detector response factors, as impurities may co-elute or have different UV absorption .

Bioassay Controls : Include positive/negative controls (e.g., levofloxacin in ) to rule out assay interference.

Fraction Collection : Islate HPLC peaks and test individual fractions for activity to identify bioactive impurities .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.